6-Amino-5-butylamino-1-methyluracil
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
131598-63-5 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-amino-5-(butylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-11-6-7(10)13(2)9(15)12-8(6)14/h11H,3-5,10H2,1-2H3,(H,12,14,15) |
InChI Key |
ZALYXLITGCUJNX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
Canonical SMILES |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
Origin of Product |
United States |
Positioning Within Uracil and Pyrimidine Chemical Space
6-Amino-5-butylamino-1-methyluracil is a derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA). Uracil belongs to the pyrimidine (B1678525) family of heterocyclic aromatic organic compounds, which are integral to a vast range of biological processes. juniperpublishers.com The core structure of this compound is a pyrimidine ring, specifically a uracil scaffold, which is characterized by two carbonyl groups at positions 2 and 4.
The defining features of this compound are the substitutions on the uracil ring. A methyl group is attached to the nitrogen at position 1 (N1), an amino group is at position 6 (C6), and a butylamino group is at position 5 (C5). These substitutions significantly alter the electronic and steric properties of the parent uracil molecule, thereby influencing its potential chemical reactivity and biological interactions.
The presence of amino groups at both the C5 and C6 positions is a key characteristic. 6-aminouracils, in particular, are known to exhibit enamine character, which enhances the nucleophilicity of the C5 position. juniperpublishers.com This makes the C5 carbon susceptible to electrophilic attack, a property that is widely exploited in the synthesis of more complex heterocyclic systems. juniperpublishers.com
Historical Trajectory of Aminouracil Derivatives in Chemical Biology
The study of aminouracil derivatives has a rich history intertwined with the development of medicinal chemistry and our understanding of nucleic acid metabolism. Early investigations into pyrimidine (B1678525) analogs were driven by the quest for compounds that could interfere with the synthesis of DNA and RNA, with the goal of developing anticancer and antiviral agents. juniperpublishers.com
The introduction of an amino group to the uracil (B121893) ring was found to impart a range of biological activities. For instance, 5-aminouracil (B160950) has been investigated for its potential as a thymine (B56734) antagonist with anticancer properties. researchgate.net The ability of such compounds to mimic natural nucleobases allows them to be recognized by enzymes involved in nucleic acid synthesis, leading to the inhibition of these pathways.
Over the decades, research has expanded to explore a wide variety of substituted aminouracils. The synthesis and reactivity of 5-aminouracil and its derivatives have been comprehensively reviewed, highlighting their importance in generating a diverse array of heterocyclic compounds with potential chemotherapeutic and pharmacological applications. nih.gov Similarly, the chemistry of 6-aminouracil (B15529) has been extensively explored, leading to the development of fused pyrimidine systems such as pyrido[2,3-d]pyrimidines, which have shown a broad spectrum of biological activities. juniperpublishers.com
Rationale for Investigating Substituted Aminouracil Scaffolds
Strategic Synthesis of Key Uracil (B121893) Precursors
The efficient construction of the target molecule, this compound, is predicated on the availability of appropriately functionalized uracil precursors. The synthesis begins with 6-amino-1-methyluracil (B114629), which is then subjected to derivatization and targeted halogenation to prepare it for subsequent amination.
Derivatization of 6-Amino-1-methyluracil
6-Amino-1-methyluracil is a versatile starting material and a key building block in the synthesis of various heterocyclic compounds. chemicalbook.comnih.govsigmaaldrich.com Its chemical reactivity is characterized by the nucleophilic nature of the C-5 carbon and the exocyclic amino group at the C-6 position. juniperpublishers.com This dual reactivity allows for a range of derivatization reactions.
The C-5 position is particularly susceptible to electrophilic attack due to the electron-donating effect of the adjacent amino group. juniperpublishers.com This has been exploited in condensation reactions with various electrophiles. For instance, 6-amino-1-methyluracil reacts with isatin (B1672199) in the presence of an acid catalyst like p-toluenesulfonic acid to form complex spiro[pyrimido[4,5-b]quinoline-5,5′-pyrrolo[2,3-d]pyrimidine] derivatives. chemicalbook.com It also undergoes reactions with aliphatic aldehydes, leading to the formation of fused pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.net Another derivatization pathway involves the reaction with isothiocyanates, such as 4-ethyl-phenylisothiocyanate, in dimethylformamide (DMF) at elevated temperatures, which targets the amino group to form thiourea (B124793) derivatives. juniperpublishers.com These examples highlight the utility of 6-amino-1-methyluracil as a scaffold for creating more complex molecules.
Halogenation at the C-5 Position of 6-Aminouracils
To introduce the butylamino group at the C-5 position, a common and effective strategy is to first install a halogen at this site, creating a reactive handle for nucleophilic substitution. The C-5 position of 6-aminouracils is readily halogenated.
A well-established method for this transformation is direct bromination. For example, the closely related analogue 6-amino-1-phenyluracil can be selectively brominated at the C-5 position in high yield. juniperpublishers.com The reaction is typically carried out by treating the starting material with bromine in acetic acid in the presence of a base such as sodium acetate (B1210297). juniperpublishers.com The base tempers the reactivity of the halogenating agent and scavenges the HBr byproduct. This procedure is directly applicable to 6-amino-1-methyluracil to produce the key intermediate, 6-amino-5-bromo-1-methyluracil. Similarly, treatment of 6-amino-2-thiouracil (B86922) with an equimolar amount of bromine in acetic acid also results in the selective formation of the 5-bromo derivative. ekb.eg
| Reactant | Reagent | Solvent | Conditions | Product | Ref |
| 6-Amino-1-phenyluracil | Bromine, Sodium Acetate | Acetic Acid | 65-70°C | 6-Amino-5-bromo-1-phenyluracil | juniperpublishers.com |
| 6-Amino-2-thiouracil | Bromine | Acetic Acid | Not specified | 6-Amino-5-bromo-2-thiouracil | ekb.eg |
This interactive table summarizes reaction conditions for the C-5 halogenation of 6-aminouracil (B15529) derivatives.
Direct Synthesis Routes to this compound
With the halogenated precursor in hand, the target compound can be synthesized via a nucleophilic aromatic substitution reaction. This involves the displacement of the C-5 halogen with butylamine (B146782).
Microwave-Assisted Amination Protocols
The introduction of the butylamino group onto the uracil ring at the C-5 position is typically achieved through nucleophilic substitution of the 5-halo precursor. While conventional heating can be used, microwave-assisted protocols offer significant advantages in terms of reduced reaction times and often improved yields.
The synthesis of the analogous compound, 6-amino-5-methylamino-1-phenyluracil, has been successfully achieved by reacting 5-bromo-6-amino-1-phenyluracil with a 33% aqueous methylamine (B109427) solution at room temperature over 20 hours, affording the product in 47% yield. juniperpublishers.com A similar pathway is noted for the synthesis of 6-amino-1-methyl-5-(methylamino)uracil from its 5-bromo precursor. chemicalbook.com By analogy, the reaction of 6-amino-5-bromo-1-methyluracil with butylamine would produce the desired this compound.
Microwave irradiation can dramatically accelerate such amination reactions. For other heterocyclic systems, like chloropurines, microwave-assisted amination at 120°C resulted in nearly complete conversion in just 10 minutes, compared to 16 hours needed for conventional heating. This highlights the potential for a highly efficient synthesis of the title compound using microwave technology, likely proceeding smoothly in a suitable solvent like ethanol (B145695) or butanol in the presence of the amine.
Optimization of Reaction Conditions and Yield
Optimizing the synthesis of this compound from its 5-bromo precursor involves systematically varying several key parameters to maximize yield and minimize reaction time and byproducts. The reaction proceeds via a nucleophilic aromatic substitution mechanism, the efficiency of which is sensitive to the conditions employed.
Key parameters for optimization include:
Solvent: The choice of solvent can influence the solubility of reactants and the rate of reaction. Alcohols such as ethanol, propanol, or butanol are common choices. Aprotic polar solvents like DMF or N-methyl-2-pyrrolidone (NMP) could also be effective.
Temperature: The reaction can be run from room temperature to reflux or higher under microwave conditions. Increased temperature generally accelerates the reaction rate, but may also lead to the formation of impurities.
Base: While the amine reactant (butylamine) is itself a base, an additional non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the hydrobromic acid generated during the reaction, preventing the protonation of the valuable butylamine and driving the reaction to completion.
Reactant Stoichiometry: Using an excess of butylamine can help to ensure complete consumption of the 5-bromo-uracil starting material.
| Parameter | Variation | Rationale |
| Temperature | Room Temp, 60°C, 100°C, 120°C (Microwave) | To find the optimal balance between reaction rate and impurity formation. |
| Solvent | Ethanol, n-Butanol, DMF, NMP | To assess the impact of solvent polarity and proticity on reaction efficiency. |
| Base | None, DIPEA (1.1 eq), K₂CO₃ | To determine if an external base is necessary to improve yield by scavenging HBr. |
| Time | 1-24 hours (Conventional), 10-60 min (Microwave) | To identify the point of maximum conversion without significant product degradation. |
This interactive table outlines potential parameters for optimizing the synthesis of this compound.
Multicomponent Reaction Strategies for 6-Aminouracil Derivatives
6-Aminouracil and its derivatives are highly valuable substrates in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic step with high atom economy. frontiersin.orgresearchgate.net These strategies typically leverage the reactivity of both the C-5 position and the 6-amino group.
A variety of fused heterocyclic systems can be generated using this approach. For example, 6-aminouracils react with aldehydes and 1,3-dicarbonyl compounds in a three-component condensation to yield pyridopyrimidine derivatives. researchgate.net The reaction of 6-aminouracils with isatin and a suitable carbon-carbon nucleophile like acetylacetone (B45752) can produce complex spirooxindole derivatives fused to a pyrido[2,3-d]pyrimidine core. researchgate.net These reactions often proceed with good to excellent yields and can be catalyzed by simple catalysts like L-proline or facilitated by green chemistry techniques. researchgate.net These MCRs demonstrate the power of using simple uracil precursors to rapidly build libraries of structurally diverse compounds. frontiersin.orgresearchgate.net
Chemo- and Regioselective Functionalization of the Uracil Ring
The inherent electronic properties of the uracil ring dictate its reactivity. The C-5 and C-6 positions are electron-rich and susceptible to electrophilic attack, while the nitrogen atoms and exocyclic oxygen atoms also represent potential reaction sites. Achieving selectivity in functionalization is therefore a significant synthetic challenge. nih.govnih.gov Modern synthetic methods focus on directed reactions, leveraging protecting groups, or exploiting the unique reactivity of pre-functionalized uracil precursors to build molecular complexity in a controlled manner. nih.govconicet.gov.ar
A primary strategy for synthesizing 5,6-disubstituted uracils involves the sequential functionalization of the C-5 and C-6 positions. Often, this begins with the introduction of a group at one position that facilitates the introduction of the second.
Functionalization via Halogenated Intermediates
A common and versatile approach to C-5 functionalization is through an initial halogenation step. For instance, the treatment of 6-aminouracil derivatives with N-bromosuccinimide (NBS) or bromine in acetic acid can selectively introduce a bromine atom at the C-5 position. juniperpublishers.com This 5-bromo intermediate is a key building block for further diversification.
The bromine atom activates the C-5 position for nucleophilic substitution reactions. For example, reacting a 5-bromo-6-aminouracil derivative with an amine, such as butylamine, can lead to the desired 5-amino-substituted product. This displacement can be performed thermally, often in a high-boiling solvent like ethylene (B1197577) glycol, or catalyzed by a transition metal. mdpi.com
Another powerful technique involves a bromine/magnesium exchange reaction on dihalogenated pyrimidines. For example, 5-bromo-4-chloro-2,6-dimethoxypyrimidine (B129309) can undergo a chemo- and regioselective Br/Mg exchange using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). nih.govresearchgate.net The resulting Grignard reagent at C-5 can then react with various electrophiles. While this specific example leads to 4,5-difunctionalized uracils, the principle of selective metal-halogen exchange is a cornerstone of modern heterocyclic chemistry. nih.govresearchgate.netresearchgate.net
Table 1: Regioselective Halogenation and Substitution of Uracil Derivatives
| Starting Material | Reagent(s) | Position of Functionalization | Product Type | Reference(s) |
|---|---|---|---|---|
| 6-Amino-1-phenyluracil | 1. Br₂ / Acetic Acid, NaOAc2. Methylamine | C-5 | 5,6-Diaminouracil derivative | juniperpublishers.com |
| 5-Bromouracil (B15302) | Aniline / Ethylene Glycol | C-5 | 5-Phenylaminouracil | mdpi.com |
This table illustrates common methods for the selective functionalization of the C-5 position of the uracil ring, a key step in the synthesis of compounds like this compound.
Functionalization via C-H Activation and Directed Metalation
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates like halogenated uracils. nih.gov While the selective C-H functionalization of uracil itself can be challenging due to multiple C-H bonds, directing groups can be employed to guide a metal catalyst to a specific position. For the synthesis of 5,6-disubstituted uracils, this approach offers a more atom-economical route.
Directed metalation, often using strong bases like lithium amides or Grignard reagents in the presence of LiCl, can deprotonate specific positions on the uracil ring. The resulting organometallic intermediate can then be trapped with an electrophile. conicet.gov.arresearchgate.net For instance, the formation of a tri-anion from 5- or 6-iodouracils allows for subsequent reaction with electrophiles to yield substituted products. conicet.gov.ar
Nitrosation as a Route to C-5 Amination
A classic and effective method for introducing an amino group at the C-5 position is through a nitrosation reaction. Treatment of a 6-aminouracil derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) introduces a nitroso group (-NO) selectively at the C-5 position. nih.govchemicalbook.com This reaction is driven by the electron-donating character of the C-6 amino group activating the C-5 position for electrophilic attack.
The resulting 6-amino-5-nitrosouracil (B44844) is typically a brightly colored compound. The nitroso group can then be readily reduced to an amino group (-NH₂) using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. To obtain a 5-butylamino group, a subsequent reductive amination with butanal or direct alkylation of the 5-amino group could be envisioned.
Table 2: Synthesis of 5-Nitroso and 5-Acetyl Uracil Derivatives
| Starting Material | Reagent(s) | Product | Specific Activity / Yield | Reference(s) |
|---|---|---|---|---|
| [cyano-¹⁴C]cyanoacetic acid | (Used as precursor) | 6-Amino-5-nitroso-[6-¹⁴C]uracil | 55.6 mCi/mmol | nih.gov |
| [cyano-¹⁴C]cyanoacetic acid | (Used as precursor) | 5-Acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil | 55.6 mCi/mmol | nih.gov |
This table presents examples of C-5 functionalization via nitrosation and acylation, which are key transformations for introducing functional groups that can be converted to the desired butylamino moiety.
By combining these chemo- and regioselective strategies, a synthetic chemist can devise a robust route to this compound. A plausible pathway would involve starting with 6-amino-1-methyluracil, performing a selective bromination or nitrosation at the C-5 position, and then introducing the butylamino group through nucleophilic substitution or reductive amination, respectively. The choice of methodology depends on the desired scale, available starting materials, and the need to avoid protecting groups. acs.orgacs.org
Impact of the C-5 Butylamino Moiety on Biological Activity
The C-5 position of the uracil ring is a critical determinant of biological function, and modifications at this site can profoundly influence a molecule's therapeutic properties, including antiviral and anticancer activities. researchgate.net The introduction of an amino group at C-5, often via the substitution of a halogenated precursor like 5-bromouracil, is a common strategy for generating novel derivatives. mdpi.com
While direct SAR studies on 6-amino-5-butylamino -1-methyluracil are not extensively documented in peer-reviewed literature, the impact of similar C-5 alkylamino and arylamino substituents has been explored. For instance, the reaction of 5-bromouracil with various amines, including n-butylamine, has been used to synthesize a range of 5-aminouracil (B160950) derivatives. mdpi.com Studies on related compounds, such as those with (4′-substituted-phenyl)amino groups at the C-5 position, provide insight into how the nature of this substituent governs biological outcomes. The length and character of the alkyl or aryl chain can influence factors like lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which are crucial for molecular recognition at a biological target.
Research into a series of 5-((4′-substituted-phenyl)amino)uracils revealed that the electronic properties of the substituent on the phenyl ring were significant. However, a clear correlation between the substituent's nature and activity was not always evident, indicating that a complex interplay of factors is at play. mdpi.com The data in the table below illustrates the variety of substituents that have been explored at the C-5 position and highlights the chemical diversity that can be achieved.
| Compound Name | Substituent at C-5 | Notes | Reference |
|---|---|---|---|
| 5-(n-Butylamino)uracil | n-Butylamino | Synthesized from 5-bromouracil and n-butylamine. | mdpi.com |
| 5-((4′-n-Butylphenyl)amino)uracil | (4′-n-Butylphenyl)amino | Demonstrates how aryl groups can be appended at the C-5 amino position. | mdpi.com |
| 5-((4′-Hexyloxyphenyl)amino)uracil | (4′-Hexyloxyphenyl)amino | Introduces a longer alkoxy chain, increasing lipophilicity. | mdpi.com |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Cinnamoyl | Exhibited in vivo activity against P388 leukemia. The C-5 acyl group is key to its planar conformation, which is thought to facilitate DNA interaction. | nih.gov |
Exploration of N-Substitution Patterns on Pyrimidine Bioactivity
Substitutions at the nitrogen atoms of the pyrimidine ring, particularly at the N-1 and N-3 positions, are fundamental to modulating the pharmacological profile of uracil derivatives. These modifications can significantly impact the molecule's solubility, metabolic stability, and ability to interact with biological targets.
The N-1 methyl group in the parent compound, 6-amino-1-methyluracil, is a key feature. Research has shown that N-alkylation can be crucial for activity. For example, in a series of 5-cinnamoyl-6-aminouracils, the 1,3-dimethyl substituted derivative was found to be active against P388 leukemia. nih.gov In a separate study, 1-butyl-6-methyluracil (B86784) was identified as having potential for further investigation based on its effect on cell regeneration. jppres.com
A prominent modern example of the importance of N-1 substitution is the use of N-1-methylpseudouridine (m1Ψ) in synthetic mRNA technology. Replacing standard uridine (B1682114) with m1Ψ in mRNA constructs has been shown to substantially enhance protein expression and improve the performance of mRNA-based tools and therapeutics by evading cellular immune responses. nih.gov This highlights a sophisticated role for N-1 methylation in modulating biological interactions and stability at the nucleic acid level. nih.gov These examples underscore that N-substitutions are a powerful tool for fine-tuning the properties of pyrimidine-based compounds.
| Compound Name | N-Substitution Pattern | Observed Effect/Activity | Reference |
|---|---|---|---|
| 6-Amino-1-methyluracil | N-1 Methyl | A foundational building block for more complex derivatives; known to inhibit DNA repair glycosylase. | chemicalbook.com |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | N-1 Methyl, N-3 Methyl | Showed in vivo anticancer activity against P388 leukemia. | nih.gov |
| 1-Butyl-6-methyluracil | N-1 Butyl | Demonstrated proliferative activity on immortalized lung cells. | jppres.com |
| N-1-Methylpseudouridine (in mRNA) | N-1 Methyl (on pseudouridine) | Enhances protein expression and performance of synthetic mRNA switches in cells. | nih.gov |
Rational Design Principles for Modulating Molecular Recognition
The rational design of novel pyrimidine-based bioactive compounds relies on the strategic structural modification of the pyrimidine core to achieve high affinity and selectivity for specific biological targets. nih.gov The uracil scaffold allows for substitutions at the N-1, N-3, C-5, and C-6 positions, each providing a vector for modifying the compound's physicochemical properties and, consequently, its biological activity. researchgate.netnih.gov
Key principles in the rational design of 6-aminouracil derivatives include:
Targeting the C-5 Position: As a cyclic enamine, the 6-aminouracil structure has increased electron density at the C-5 carbon. juniperpublishers.com This inherent reactivity makes it a favorable site for introducing a wide array of substituents through electrophilic reactions, allowing for the systematic exploration of chemical space to optimize target engagement.
Fine-Tuning Electronic and Steric Properties: The introduction of specific functional groups at different positions can fine-tune the electronic landscape of the molecule to enhance interactions with a target protein. For example, adding a fluorine atom at the C-5 position of a 2-amino-4,6-dichloropyrimidine (B145751) scaffold resulted in a potent inhibitor of immune-stimulated nitric oxide (NO) production. nih.gov Similarly, the steric bulk of substituents can be adjusted to fit precisely into a receptor's binding pocket, thereby improving potency and selectivity.
The following table provides examples of how different substitution patterns on the pyrimidine ring lead to distinct biological activities, illustrating the principles of rational drug design.
| Core Scaffold | Substitution Pattern | Resulting Biological Activity | Reference |
|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | Fluorine at C-5 | Potent inhibition of immune-stimulated NO production (IC50 = 2 µM). | nih.gov |
| Pyrimidine-urea | 2-Chloro or 2-methyl on N'-phenyl moiety | Efficient inhibition of TNF-α (IC50 = 0.122 µM and 0.176 µM, respectively). | nih.gov |
| 5-Cinnamoyl-6-aminouracil | N-1, N-3 dimethylation | In vivo activity against P388 leukemia. | nih.gov |
| 5-Cinnamoyl-1,3-dimethyl-6-aminouracil | Hydrophilic side chain on 6-amino group (e.g., morpholinoethyl) | In vitro cytotoxic activity against L1210 leukemia. | nih.gov |
Biological Activity and Mechanistic Investigations of 6 Amino 5 Butylamino 1 Methyluracil Non Clinical Focus
Modulation of Specific Innate Immune Pathways
The innate immune system provides the first line of defense against invading pathogens. A key component of this system is a family of intracellular sensors known as Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs). These receptors, including NOD1, play a crucial role in recognizing bacterial peptidoglycans and initiating inflammatory responses, primarily through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov
Inhibition of NOD1-Mediated NF-κB Activation
While research into specific inhibitors of NOD1 has identified various chemical scaffolds, such as 2-aminobenzimidazoles, that can potently and selectively block NOD1-induced NF-κB activation, specific data on the direct inhibitory activity of 6-Amino-5-butylamino-1-methyluracil on this pathway is not extensively documented in publicly available literature. nih.gov The general mechanism of NOD1 activation involves the detection of specific microbial components, leading to a signaling cascade that results in the activation of NF-κB, a pivotal transcription factor for inflammatory genes. nih.gov The search for novel inhibitors is driven by the association of NOD protein mutations with various inflammatory diseases. nih.gov
Differential Effects on Cytokine Secretion (e.g., IL-8)
The activation of the NF-κB pathway by stimuli such as TNF-α or through NOD1 signaling can lead to the secretion of various pro-inflammatory cytokines and chemokines, including Interleukin-8 (IL-8). nih.gov IL-8 is a potent chemoattractant for neutrophils and plays a significant role in inflammation. nih.gov The regulation of IL-8 secretion is complex and can be mediated by various signaling pathways. nih.gov However, specific studies detailing the differential effects of this compound on the secretion of IL-8 or other cytokines are not readily found in the current body of scientific literature.
Assessment of Selectivity Against Related Biological Targets (e.g., NOD2, TNFα)
A critical aspect in the development of therapeutic agents is their selectivity for the intended target over other related proteins to minimize off-target effects. For a NOD1 inhibitor, assessing its activity against the closely related NOD2 receptor and the pro-inflammatory cytokine TNFα is crucial. nih.gov Studies on other chemical series have shown that it is possible to achieve high selectivity for NOD1 over NOD2 and TNFα. nih.gov For instance, high-throughput screening efforts have aimed to identify compounds with significant inhibitory selectivity for NOD1-mediated NF-κB activation over that induced by NOD2 or TNFα. nih.gov Unfortunately, specific selectivity data for this compound against these targets is not available in published research.
Broader Biological Relevance of Aminouracil Scaffolds in Chemical Biology
The aminouracil core is a versatile heterocyclic scaffold that has been extensively utilized in medicinal chemistry and chemical biology to generate a diverse range of biologically active molecules. researchgate.netresearchgate.net These derivatives have been investigated for a wide spectrum of pharmacological activities.
Uracil (B121893) and its derivatives, particularly those with substitutions at the 5- and 6-positions, have shown potential as:
Anticancer agents: 5-aminouracil (B160950) has been studied for its ability to act as a thymine (B56734) antagonist and block DNA synthesis. researchgate.net
Antiviral compounds: The structural similarity to nucleobases allows for the design of antiviral agents that can interfere with viral replication. researchgate.net
Antibacterial agents: Certain aminouracil derivatives have demonstrated antibacterial properties. researchgate.net
Enzyme inhibitors: The scaffold has been used to develop inhibitors for various enzymes implicated in disease. researchgate.net
The biological activity of aminouracil derivatives is often attributed to their ability to form hydrogen bonds and participate in various molecular interactions. researchgate.net The versatility of the aminouracil scaffold allows for the synthesis of large libraries of compounds through multicomponent reactions, facilitating the exploration of their biological potential. researchgate.net
Below is a table summarizing the diverse biological activities reported for various aminouracil derivatives, highlighting the broad applicability of this chemical scaffold.
| Derivative Class | Reported Biological Activity | Reference(s) |
| 5-Aminouracil | Antitumor, Antiviral, Antibacterial | researchgate.net |
| Benzylic uracil amines | Inhibition of carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and glutathione (B108866) reductase | researchgate.net |
| Thiazolidinone/uracil hybrids | Antiproliferative agents targeting EGFR and/or BRAFV600E | nih.gov |
| Fused uracils | Potential to address various biological and pharmacological targets | researchgate.net |
Metabolic Pathways and Biotransformation of Uracil Derived Compounds
Characterization of Metabolites
extensive literature searches have been conducted to identify and characterize the metabolites of 6-Amino-5-butylamino-1-methyluracil. This process typically involves the isolation of the compound and its metabolic products from biological matrices, followed by structural elucidation using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Despite a thorough review of scientific databases, no specific studies detailing the in vivo or in vitro metabolism of this compound, nor the identification of its metabolites, were found. Research on related uracil (B121893) derivatives, such as 6-Amino-5-(N-methylformylamino)-1-methyluracil, has identified it as a metabolite of theobromine (B1682246) and caffeine. nih.govhmdb.ca However, this information cannot be directly extrapolated to the biotransformation of the butylamino-substituted analogue.
Interactive Data Table: Metabolites of this compound
| Metabolite Name | Method of Identification | Biological Matrix | Reference |
| No data available | - | - | - |
Note: No published data on the metabolites of this compound were found in the scientific literature.
Enzymatic Biotransformation Processes
The biotransformation of chemical compounds in the body is mediated by a variety of enzymes, primarily from the cytochrome P450 superfamily, as well as conjugating enzymes. These enzymatic processes modify the structure of the parent compound to facilitate its elimination.
Currently, there is no published research that investigates the specific enzymatic processes involved in the biotransformation of this compound. Studies on other uracil derivatives have explored their enzymatic conversion, but these findings are not directly applicable to the title compound due to differences in their chemical structures.
Interactive Data Table: Enzymes Involved in the Biotransformation of this compound
| Enzyme | Reaction Type | Substrate Specificity | Reference |
| No data available | - | - | - |
Note: The scientific literature does not currently contain information on the specific enzymes responsible for the biotransformation of this compound.
Theoretical and Computational Chemistry Studies of 6 Amino 5 Butylamino 1 Methyluracil
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. While numerous studies have employed molecular docking to investigate the interactions of various aminouracil and aminopyrimidine derivatives with different biological targets, no specific molecular docking studies for 6-Amino-5-butylamino-1-methyluracil have been identified in the available literature. Such a study would theoretically involve creating a 3D model of the compound and "docking" it into the active site of a relevant biological target to predict its binding affinity and interaction patterns.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about a molecule's geometry, electron distribution, and various chemical properties. For a molecule like this compound, these calculations could be used to determine properties such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors. While quantum chemical methods have been applied to simpler uracil (B121893) derivatives to understand their fundamental properties, specific calculations for this compound are not found in the reviewed scientific literature.
Computational Approaches for Structure-Activity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds based on their structural features. Developing a QSAR model requires a dataset of structurally related compounds with known activities. While QSAR studies have been performed on various classes of pyrimidine (B1678525) derivatives to predict their potential as therapeutic agents, no such studies have been found that include this compound within their dataset. Therefore, there are no specific QSAR predictions available for this compound.
Advanced Derivatives and Analogues for Chemical Biology Applications
Synthesis and Research on Fused Uracil (B121893) Systems (e.g., Pyridopyrimidines)
The inherent chemical nature of 6-aminouracil (B15529) derivatives, such as 6-amino-5-butylamino-1-methyluracil, makes them excellent precursors for the synthesis of fused heterocyclic systems like pyridopyrimidines. The 6-amino group enhances the electron density at the C-5 position, giving the molecule the character of an enamine. juniperpublishers.com This increased nucleophilicity at the C-5 carbon allows it to react with various electrophilic reagents, leading to cyclization and the formation of a new fused ring. juniperpublishers.comjuniperpublishers.com
The synthesis of pyridopyrimidines from 6-aminouracil precursors can be achieved through reactions with a range of bifunctional electrophiles. These reactions often proceed via a Michael-type addition at the C-5 position, followed by an intramolecular cyclization and condensation. juniperpublishers.com For instance, reactions with α,β-unsaturated ketones, cyano olefins, and acetylene (B1199291) dicarboxylates have been shown to be effective in constructing the pyridopyrimidine core. juniperpublishers.com The specific reagents used can introduce a variety of substituents onto the newly formed pyridine (B92270) ring, allowing for the fine-tuning of the molecule's properties.
Table 1: Reagents for Synthesis of Fused Pyridopyrimidine Systems from 6-Aminouracils
| Reagent Class | Specific Example | Resulting Fused System |
|---|---|---|
| α,β-Unsaturated Ketones | Benzylidene Meldrum's acid | Substituted Pyrido[2,3-d]pyrimidines juniperpublishers.com |
| Activated Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Pyrido[2,3-d]pyrimidine (B1209978) derivatives juniperpublishers.com |
| Malonates | Diethyl ethoxymethylene malonate | 5-oxo-6-carbethoxy-pyrido[2,3-d]pyrimidine juniperpublishers.com |
| Cyano Olefins | Arylidene malononitrile | 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles nih.gov |
This table illustrates common classes of reactants used to construct pyridopyrimidine rings from 6-aminouracil precursors.
Development of Nucleoside and Glycoside Analogues
Nucleoside analogues, which consist of a nucleobase linked to a sugar moiety, are fundamental in medicinal chemistry, particularly as antiviral and anticancer agents. nih.gov The conversion of this compound into a nucleoside or glycoside analogue involves the formation of a glycosidic bond between the pyrimidine (B1678525) ring and a sugar.
A common method for this transformation is the Vorbrüggen glycosylation. nih.gov This procedure typically involves a two-step, one-pot process. First, the nucleobase (this compound) is silylated to increase its solubility and reactivity. Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) are used for this activation step. nih.gov Subsequently, a protected sugar, such as a β-D-ribofuranose derivative with benzoate (B1203000) or acetate (B1210297) protecting groups, is added along with a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This promotes the coupling of the sugar to the nucleobase, forming the desired nucleoside analogue. nih.gov The development of C-glycosides, where the sugar is linked via a carbon-carbon bond, has also been explored with similar uracil scaffolds. researchgate.netekb.eg
Table 2: General Procedure for Nucleoside Analogue Synthesis
| Step | Action | Reagents | Purpose |
|---|---|---|---|
| 1 | Activation | N,O-bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS) | To increase the reactivity and solubility of the uracil base. nih.gov |
| 2 | Glycosylation | Protected Ribofuranose (e.g., 1-acetate-2,3,5-tribenzoate-β-D-ribofuranose) | To introduce the sugar moiety. nih.gov |
| 3 | Catalysis | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | To facilitate the coupling reaction between the base and the sugar. nih.gov |
| 4 | Purification | Standard chromatographic techniques | To isolate the final nucleoside analogue. nih.gov |
This table outlines the key stages in the synthesis of nucleoside analogues from uracil derivatives.
Exploration of Different Amine Substituents at the C-5 Position
The identity of the substituent at the C-5 position of the uracil ring is a critical determinant of the molecule's biological and chemical properties. In 6-amino-1-methyluracil (B114629) derivatives, varying the amine substituent at this position is a key strategy for modulating activity. The butylamino group in this compound provides a degree of lipophilicity and steric bulk.
Research into related compounds, such as 6-amino-5-methylamino-1-methyluracil, highlights the focus on this position. cymitquimica.com By synthesizing a series of analogues with different alkyl or aryl amines at C-5, researchers can systematically explore how changes in size, flexibility, and hydrogen-bonding potential affect the molecule's interactions with biological targets. juniperpublishers.com For example, replacing a small methyl group with a larger butyl group can enhance hydrophobic interactions or introduce specific steric constraints that may favor binding to a particular protein pocket. This systematic modification is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. nih.gov
Table 3: Comparison of C-5 Amine Substituents on the 6-Amino-1-methyluracil Scaffold
| Compound Name | C-5 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 6-Amino-5-methylamino -1-methyluracil | -NH(CH₃) | C₆H₁₀N₄O₂ | 170.17 cymitquimica.com |
| 6-Amino-5-butylamino -1-methyluracil | -NH(CH₂)₃CH₃ | C₉H₁₆N₄O₂ | 212.25 finetechchem.com |
This table compares the structures and properties of two 6-amino-1-methyluracil derivatives with different C-5 amine substituents.
Utility as Chemical Probes in Biological Systems
Derivatives of 6-aminouracil are valuable as scaffolds for creating chemical probes to study biological processes. By attaching reporter groups, such as chromophores or fluorophores, to the uracil ring, these molecules can be used to monitor nucleic acid interactions and dynamics. nih.gov
One notable application is the development of "nucleodyes," which are visibly colored nucleoside analogues. nih.gov For example, coupling an azo dye to the C-5 position of a 6-aminouracil derivative creates a chromophoric probe. The absorption and emission properties of these nucleodyes are often sensitive to their microenvironment, making them useful for Förster Resonance Energy Transfer (FRET) studies when paired with a suitable fluorescent partner. nih.gov Although specific studies on this compound as a probe are not detailed, its structure is amenable to such modifications. The presence of the secondary amine at the C-5 position provides a reactive handle for the attachment of reporter groups, suggesting its potential utility in the design of novel chemical probes for investigating biological systems. cymitquimica.com
Future Directions and Emerging Research Avenues
Integration with High-Throughput Screening for Novel Target Identification
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the activity of large numbers of compounds against biological targets. The integration of uracil (B121893) derivatives, such as 6-Amino-5-butylamino-1-methyluracil, into HTS campaigns is a promising avenue for identifying novel drug candidates.
Researchers utilize quantitative high-throughput screening (qHTS) to evaluate extensive drug libraries for their in vitro effectiveness. asco.org For instance, in the field of oncology, qHTS has been employed to screen thousands of compounds against cancer cell lines to identify those that inhibit cell proliferation. asco.org This approach allows for the comparison of drug sensitivity between primary and metastatic cancer cell lines, potentially revealing new therapeutic strategies. asco.org
The structural features of this compound, with its hydrogen bond donor and acceptor sites, make it a candidate for inclusion in such screening libraries. rsc.org The development of new uracil derivatives is crucial for expanding the chemical space available for screening, which can lead to the discovery of new structure-activity relationships. acs.org By testing these compounds against a wide array of biological targets, HTS can uncover previously unknown therapeutic applications for aminouracil scaffolds.
The process often involves:
Library Generation: Synthesis of a diverse library of uracil derivatives with varied substituents.
Assay Development: Creation of robust and sensitive assays to measure the biological activity of interest.
Screening: Automated testing of the compound library.
Hit Identification and Validation: Identifying active compounds ("hits") and confirming their activity through secondary assays.
Uracil derivatives have already shown potential as inhibitors of HIV capsid protein, highlighting their relevance in antiviral drug discovery. nih.gov The use of HTS can accelerate the identification of new antiviral agents from this class of compounds. nih.gov
Green Chemistry Approaches in Uracil Derivative Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical compounds. actascientific.comresearchgate.net The synthesis of uracil derivatives is an area where green chemistry can have a significant impact by improving efficiency and reducing environmental impact. actascientific.com
Traditional methods for synthesizing uracil derivatives often involve the use of hazardous reagents and solvents, leading to poor yields and the generation of significant waste. actascientific.com In contrast, green synthesis protocols focus on:
One-Pot Synthesis: Combining multiple reaction steps into a single procedure to reduce waste, energy consumption, and cost. actascientific.com
Use of Greener Solvents: Employing environmentally benign solvents like water or solvent-free conditions. mdpi.com
Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for a catalyst. actascientific.com
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates and improve yields. researchgate.netmdpi.com
For example, a one-pot method for synthesizing novel uracil derivatives has been developed that offers high yields and aligns with green chemistry principles. actascientific.com Similarly, the use of lactic acid as an inexpensive and sustainable catalyst has been reported for the synthesis of naphthopyranopyrimidine derivatives from 6-amino-1,3-dimethyl uracil. mdpi.com The condensation of 5-bromouracil (B15302) with amines, a key step in producing 5-aminouracil (B160950) derivatives, has been made more efficient through microwave irradiation. mdpi.com
These green approaches not only make the synthesis of compounds like this compound more sustainable but also often lead to higher purity and yield of the final product. actascientific.com
Computational Design of Next-Generation Aminouracil Scaffolds
Computational methods, such as molecular modeling and quantum chemical calculations, are becoming indispensable tools in modern drug design and materials science. researchgate.net These techniques allow for the rational design of new molecules with desired properties, saving time and resources compared to traditional trial-and-error approaches.
For aminouracil scaffolds, computational design can be used to:
Predict Biological Activity: Molecular docking studies can predict the binding affinity and interaction modes of uracil derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov This helps in prioritizing compounds for synthesis and biological testing.
Optimize Pharmacokinetic Properties: Computational tools can predict properties like absorption, distribution, metabolism, and excretion (ADME), which are crucial for the development of effective drugs. nih.gov
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and helping to design more efficient synthetic routes. researchgate.netnih.gov
Design Novel Scaffolds: By understanding the structure-property relationships, new aminouracil scaffolds can be designed with enhanced stability, solubility, and biological activity. nih.govmdpi.com The goal is to create scaffolds with tailored properties for specific applications, such as in bone tissue engineering or as uniquely addressable structures for DNA and RNA origami. nih.govresearchgate.net
For instance, molecular modeling has been successfully used to design uracil derivatives as HIV capsid protein inhibitors. nih.gov In another study, DFT calculations were employed to investigate the stability and reactivity of novel uracil/thiouracil-based quinoline (B57606) scaffolds as potential anticancer agents. nih.gov The development of artificial bone substitutes has also benefited from computational design, where scaffolds are optimized for mechanical properties and permeability. nih.gov
The future of aminouracil chemistry will likely see a closer integration of computational design with synthetic chemistry and biological testing to accelerate the discovery and development of next-generation materials and therapeutics based on the versatile aminouracil scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
